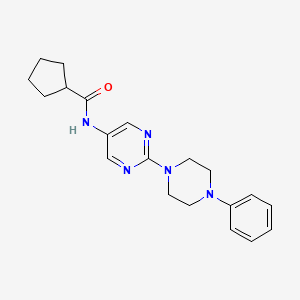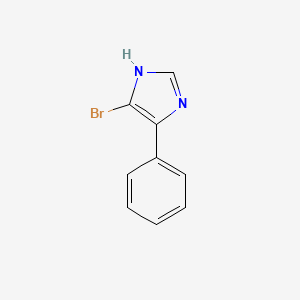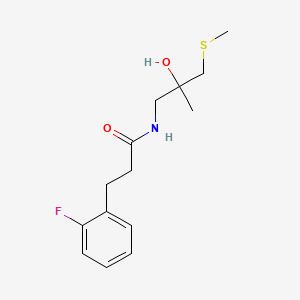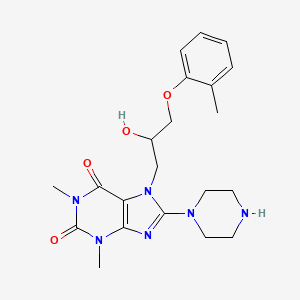
3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride” is a chemical compound with a CAS Number of 2580219-67-4 . It is also known as 2-oxo-3-(pyridin-3-yl)propanoic acid hydrochloride . The compound is a salt, with a molecular weight of 201.61 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H7NO3.ClH/c10-7(8(11)12)4-6-2-1-3-9-5-6;/h1-3,5H,4H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 201.61 .科学的研究の応用
Chemistry and Properties of Pyridine Derivatives
A comprehensive review by Boča, Jameson, and Linert (2011) in Coordination Chemistry Reviews explores the chemistry and properties of pyridine derivatives, including 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). The paper summarizes preparation procedures, properties of organic compounds in their protonated/deprotonated forms, and complex compounds of the considered ligands. It highlights the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of these compounds, identifying potential areas for future investigation, including the exploration of unknown analogues Boča, Jameson, & Linert, 2011.
Organic Acids in Acidizing Operations
Research on the role of organic acids in acidizing operations for carbonate and sandstone formations has been conducted by Alhamad et al. (2020), focusing on formic, acetic, citric, and lactic acids. This review details the advantages of using weaker and less corrosive organic acids over hydrochloric acid (HCl) to avoid issues like high dissolving power and corrosion rates. The paper provides a comprehensive review on recent advancements, technology, and problems associated with organic acids in oil and gas operations Alhamad, Alrashed, Al Munif, & Miskimins, 2020.
Synthesis of Pyridines and (iso)Quinolines
Mishra, Nair, and Baire (2022) in Organic & Biomolecular Chemistry discuss the synthesis of pyridines and (iso)quinolines using propargylic alcohols. This review highlights various approaches to synthesizing these important heterocycles from propargylic alcohols, underlining their significance in medicinal chemistry and drug discovery. The review covers developments over the years 2005-2021, providing a comprehensive overview of this area of research Mishra, Nair, & Baire, 2022.
Biotechnological Production from CO2
Ishizaki, Tanaka, and Taga (2001) in Applied Microbiology and Biotechnology present a review on the biotechnological production of poly-D-3-hydroxybutyrate from CO2 using the autotrophic culture of the hydrogen-oxidizing bacterium Ralstonia eutropha. The study discusses the efficiency of utilizing gas mixtures as substrates and outlines a practical fermentation process for mass production of poly-D-3-hydroxybutyrate from CO2, emphasizing the potential of biotechnological routes for sustainable production Ishizaki, Tanaka, & Taga, 2001.
特性
IUPAC Name |
3-(6-oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c10-7-3-1-2-6(9-7)4-5-8(11)12;/h1-3H,4-5H2,(H,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAILYHOISOLBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2636374.png)
![Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2636375.png)
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)


![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2636382.png)

![1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-1,3-benzodioxol-5-yl)-1-ethanone](/img/structure/B2636385.png)
![1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2636386.png)
